Astemizole
Astemizole
Astemizole is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, Astemizole acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04)
Astemizole, also known as hismanal or astemison, belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). Astemizole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astemizole has been detected in multiple biofluids, such as urine and blood. Within the cell, astemizole is primarily located in the membrane (predicted from logP). In humans, astemizole is involved in the astemizole H1-antihistamine action pathway. Astemizole is a potentially toxic compound.
Astemizole is a piperidine compound having a 2-(4-methoxyphenyl)ethyl group at the 1-position and an N-[(4-fluorobenzyl)benzimidazol-2-yl]amino group at the 4-position. It has a role as a H1-receptor antagonist, an anti-allergic agent and an anticoronaviral agent. It is a member of benzimidazoles and a member of piperidines.
Astemizole, also known as hismanal or astemison, belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). Astemizole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astemizole has been detected in multiple biofluids, such as urine and blood. Within the cell, astemizole is primarily located in the membrane (predicted from logP). In humans, astemizole is involved in the astemizole H1-antihistamine action pathway. Astemizole is a potentially toxic compound.
Astemizole is a piperidine compound having a 2-(4-methoxyphenyl)ethyl group at the 1-position and an N-[(4-fluorobenzyl)benzimidazol-2-yl]amino group at the 4-position. It has a role as a H1-receptor antagonist, an anti-allergic agent and an anticoronaviral agent. It is a member of benzimidazoles and a member of piperidines.
Brand Name:
Vulcanchem
CAS No.:
68844-77-9
VCID:
VC0519578
InChI:
InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)
SMILES:
COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F
Molecular Formula:
C28H31FN4O
Molecular Weight:
458.6 g/mol
Astemizole
CAS No.: 68844-77-9
Inhibitors
VCID: VC0519578
Molecular Formula: C28H31FN4O
Molecular Weight: 458.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 68844-77-9 |
---|---|
Product Name | Astemizole |
Molecular Formula | C28H31FN4O |
Molecular Weight | 458.6 g/mol |
IUPAC Name | 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]benzimidazol-2-amine |
Standard InChI | InChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31) |
Standard InChIKey | GXDALQBWZGODGZ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Canonical SMILES | COC1=CC=C(C=C1)CCN2CCC(CC2)NC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F |
Appearance | Solid powder |
Colorform | White crystals |
Melting Point | 149.1 °C 172.9 °C 149.1°C |
Physical Description | Solid |
Description | Astemizole is a synthetic piperidinyl-benzimidazol derivative with antiallergic properties, Astemizole acts as a reversible competitive inhibitor of histamine H1 receptors, with less anticholinergic effects compared to related agents. It is a long-acting, non-sedative antihistaminic used in the treatment of seasonal allergic rhinitis, asthma, allergic conjunctivitis, and chronic idiopathic urticaria. (NCI04) Astemizole, also known as hismanal or astemison, belongs to the class of organic compounds known as benzimidazoles. These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds). Astemizole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Astemizole has been detected in multiple biofluids, such as urine and blood. Within the cell, astemizole is primarily located in the membrane (predicted from logP). In humans, astemizole is involved in the astemizole H1-antihistamine action pathway. Astemizole is a potentially toxic compound. Astemizole is a piperidine compound having a 2-(4-methoxyphenyl)ethyl group at the 1-position and an N-[(4-fluorobenzyl)benzimidazol-2-yl]amino group at the 4-position. It has a role as a H1-receptor antagonist, an anti-allergic agent and an anticoronaviral agent. It is a member of benzimidazoles and a member of piperidines. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | 432 mg/L Freely soluble in organic solvents. In water, 4.3X10-2 mg/L at 25 °C (est) 1.20e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Alermizol Alonga, Astemizol Astemina Astemizol Alonga Astemizol ratiopharm Astemizole Astesen Emdar Esmacen Fustermizol Hismanal Histaminos Hubermizol Laridal Paralergin R 43 512 R-43-512 R43512 ratiopharm, Astemizol Retolen Rifedot Rimbol Romadin Simprox Urdrim |
Vapor Pressure | 1.5X10-12 mm Hg at 25 °C (est) |
Reference | 1: Back HM, Lee JH, Chae JW, Song B, Seo JW, Yun HY, Kwon KI. A novel HPLC-MS/MS 2: de Guadalupe Chávez-López M, Pérez-Carreón JI, Zuñiga-García V, Díaz-Chávez J, 3: Kong X, Chen L, Jiao L, Jiang X, Lian F, Lu J, Zhu K, Du D, Liu J, Ding H, 4: García-Quiroz J, García-Becerra R, Santos-Martínez N, Barrera D, Ordaz-Rosado 5: de Guadalupe Chávez-López M, Hernández-Gallegos E, Vázquez-Sánchez AY, 6: Wagner E, Wittmann HJ, Elz S, Strasser A. Pharmacological profile of 7: Roman G, Crandall IE, Szarek WA. Synthesis and anti-Plasmodium activity of 8: Karapetyan YE, Sferrazza GF, Zhou M, Ottenberg G, Spicer T, Chase P, Fallahi 9: García-Quiroz J, García-Becerra R, Barrera D, Santos N, Avila E, Ordaz-Rosado 10: García-Quiroz J, Camacho J. Astemizole: an old anti-histamine as a new 11: Lee EH, Oh JH, Park HJ, Kim DG, Lee JH, Kim CY, Kwon MS, Yoon S. Simultaneous 12: Rojo LE, Alzate-Morales J, Saavedra IN, Davies P, Maccioni RB. Selective 13: Vu K, Gelli A. Astemizole and an analogue promote fungicidal activity of 14: Li F, Hsieh Y, Kang L, Sondey C, Lachowicz J, Korfmacher WA. MALDI-tandem 15: Musonda CC, Whitlock GA, Witty MJ, Brun R, Kaiser M. Chloroquine-astemizole 16: Sastry CS, Naidu PY. Spectrophotometric determination of astemizole. Talanta. 17: Srikanth D, Shenoy RR, Rao CM. The effects of topical (gel) astemizole and 18: Guba W, Green LG, Martin RE, Roche O, Kratochwil N, Mauser H, Bissantz C, 19: Gómez-Varela D, Contreras-Jurado C, Furini S, García-Ferreiro R, Stühmer W, 20: Chong CR, Chen X, Shi L, Liu JO, Sullivan DJ Jr. A clinical drug library |
PubChem Compound | 2247 |
Last Modified | Nov 11 2021 |
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